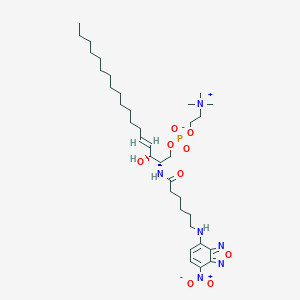

C6 NBD Sphingomyelin

Description

Properties

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61N6O9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-32(42)30(28-49-51(46,47)48-27-26-41(2,3)4)37-33(43)22-19-17-20-25-36-29-23-24-31(40(44)45)35-34(29)38-50-39-35/h18,21,23-24,30,32,42H,5-17,19-20,22,25-28H2,1-4H3,(H2-,36,37,39,43,46,47)/b21-18+/t30-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBDYTGWMRUUSN-PERJAUJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61N6O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94885-04-8 | |

| Record name | N-(N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-epsilon-aminohexanoyl)sphingosylphosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094885048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to C6 NBD Sphingomyelin: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of C6 NBD Sphingomyelin, a fluorescent analog of sphingomyelin that has become an invaluable tool in cell biology and biomedical research. We will delve into its chemical structure, fluorescent properties, and its wide-ranging applications in studying lipid trafficking, membrane dynamics, and enzyme activity. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate its practical application in a laboratory setting.

Core Concepts: What is this compound?

This compound, chemically known as N-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sphingosylphosphorylcholine, is a synthetic sphingolipid derivative. It is structurally analogous to natural sphingomyelin but is tagged with a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore attached to a six-carbon (C6) acyl chain. This fluorescent tag allows for the direct visualization and tracking of sphingomyelin metabolism and transport within living cells.

The short C6 acyl chain enhances the water solubility of the molecule, facilitating its insertion into the outer leaflet of the plasma membrane of cultured cells. Once incorporated, this compound can be metabolized by cellular enzymes and transported through various intracellular pathways, mimicking the behavior of its endogenous counterpart.

Chemical Structure

The structure of this compound consists of three key components:

-

Sphingosine Backbone: A long-chain amino alcohol that forms the fundamental structure of all sphingolipids.

-

Phosphocholine Head Group: A polar head group attached to the C1 hydroxyl of the sphingosine backbone, making it a phospholipid.

-

N-Acyl Chain (C6 NBD): A six-carbon fatty acid chain attached to the amino group of the sphingosine backbone. The terminal end of this chain is covalently linked to the NBD fluorophore.

Quantitative Data

The physicochemical and fluorescent properties of this compound are summarized in the tables below for easy reference and comparison.

| Chemical Properties | |

| Full Chemical Name | N-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sphingosylphosphorylcholine |

| CAS Number | 94885-04-8 |

| Molecular Formula | C₃₅H₆₁N₆O₉P |

| Molecular Weight | 740.87 g/mol |

| Fluorescent Properties | |

| Fluorophore | 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) |

| Excitation Wavelength (λex) | ~466 nm |

| Emission Wavelength (λem) | ~536 nm |

| Appearance | Green fluorescence |

| Quantum Yield (Φ) | Data not consistently available in literature; varies with solvent polarity. |

| Fluorescence Lifetime (τ) | Data not consistently available in literature; varies with the local environment. |

Key Applications and Experimental Protocols

This compound is a versatile tool for investigating various cellular processes. Below are detailed protocols for some of its key applications.

Studying Endocytosis and Intracellular Trafficking

This compound is widely used to monitor the endocytic uptake and subsequent trafficking of sphingomyelin.

Experimental Protocol: Visualizing Endocytosis by Fluorescence Microscopy

-

Cell Culture: Plate cells of interest (e.g., HeLa, CHO, fibroblasts) on glass-bottom dishes or coverslips and grow to 70-80% confluency.

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or a chloroform:methanol mixture).

-

For cell labeling, prepare a working solution by complexing the lipid with defatted bovine serum albumin (BSA) in a serum-free medium to a final concentration of approximately 5 µM. This facilitates the delivery of the lipid to the cells.

-

-

Cell Labeling:

-

Wash the cells twice with a pre-warmed, serum-free medium.

-

Incubate the cells with the this compound-BSA complex at 4°C for 30 minutes. This allows the fluorescent lipid to insert into the plasma membrane while inhibiting endocytosis.

-

-

Initiating Endocytosis:

-

Wash the cells three times with a cold, serum-free medium to remove the excess fluorescent probe.

-

Add a pre-warmed, complete medium and transfer the cells to a 37°C incubator to initiate endocytosis.

-

-

Time-Lapse Imaging:

-

Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for NBD (Excitation: ~460/20 nm; Emission: ~535/25 nm).

-

Acquire images at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to track the internalization and movement of the fluorescent sphingomyelin through endocytic compartments.

-

-

Data Analysis:

-

Analyze the images to observe the localization of the NBD fluorescence over time. Initially, the fluorescence will be at the plasma membrane, and with time, it will appear in punctate structures corresponding to endosomes and potentially the Golgi apparatus.

-

Assay for Neutral Sphingomyelinase Activity

The hydrolysis of this compound by neutral sphingomyelinase (nSMase) results in the formation of C6 NBD-ceramide, which can be separated and quantified.

Experimental Protocol: In Vitro nSMase Activity Assay

-

Preparation of Cell Lysates:

-

Harvest cells and resuspend them in a lysis buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM EDTA, 5 mM DTT, and protease inhibitors).

-

Homogenize the cells and centrifuge to obtain a post-nuclear supernatant. Determine the protein concentration of the lysate.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the cell lysate (e.g., 50-100 µg of protein), assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂), and this compound as the substrate.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

-

Lipid Extraction:

-

Stop the reaction by adding a chloroform:methanol mixture (2:1, v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the extracted lipids onto a silica TLC plate.

-

Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol:acetic acid, 90:10:1, v/v/v) to separate this compound from its hydrolysis product, C6 NBD-ceramide.

-

-

Quantification:

-

Visualize the fluorescent spots under UV light.

-

Scrape the spots corresponding to C6 NBD-ceramide and the remaining this compound into separate vials.

-

Elute the lipids from the silica with a suitable solvent and quantify the fluorescence using a fluorometer.

-

Calculate the nSMase activity as the percentage of this compound hydrolyzed to C6 NBD-ceramide per unit of time and protein.

-

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Sphingomyelin Hydrolysis Pathway

Caption: Hydrolysis of this compound by neutral sphingomyelinase.

Experimental Workflow for Lipid Trafficking Analysis

Caption: Workflow for studying lipid trafficking using this compound.

Conclusion

This compound is a powerful and versatile fluorescent probe that has significantly advanced our understanding of sphingolipid biology. Its ability to mimic endogenous sphingomyelin in cellular processes, combined with its favorable fluorescent properties, makes it an indispensable tool for researchers in cell biology, biochemistry, and drug development. The protocols and conceptual diagrams provided in this guide offer a solid foundation for the effective application of this compound in a variety of research contexts.

C6 NBD Sphingomyelin mechanism of action in cells

An In-depth Technical Guide on the Mechanism of Action of C6 NBD Sphingomyelin in Cells

Introduction

This compound (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine) is a fluorescently labeled, short-chain analog of sphingomyelin, a vital lipid component of mammalian cell membranes.[1][2][3] The NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group attached to its hexanoyl chain serves as a fluorophore, allowing for the direct visualization and tracking of its movement and metabolism within living cells.[4][5] This property makes C6-NBD-SM an invaluable tool for researchers, scientists, and drug development professionals studying sphingolipid metabolism, intracellular lipid trafficking, and related cell signaling pathways.[4][6] While these short-chain analogs are metabolically active, it is important to note that their biophysical and biochemical properties may differ from their natural long-chain counterparts.[1][2]

Core Mechanism of Action: Cellular Uptake, Trafficking, and Metabolism

The mechanism of C6-NBD-SM in cells can be understood through three distinct phases: insertion into the plasma membrane, internalization and subsequent intracellular trafficking, and metabolic conversion.

Plasma Membrane Insertion and Internalization

C6-NBD-SM is exogenously added to cells and readily inserts into the outer leaflet of the plasma membrane.[7] Its internalization is an energy- and temperature-dependent process primarily mediated by endocytosis.[7][8][9] Following internalization, the fluorescent lipid is transported through a series of intracellular compartments.

Intracellular Trafficking Pathway

Once endocytosed, C6-NBD-SM is sorted within the endosomal system. A significant portion of the internalized lipid is transported from early/recycling endosomes to the Golgi apparatus.[7][8][9] This transport to the Golgi is a key feature of its trafficking pathway and occurs without its prior conversion to ceramide.[9] In some cell types, such as HT29 cells, C6-NBD-SM is delivered to endosomal/lysosomal compartments.[10] However, in many cell lines, including hippocampal neurons, the primary destination is the Golgi complex, with exclusion from degradative lysosomal compartments.[7][9]

References

- 1. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. biotium.com [biotium.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Using fluorescent sphingolipid analogs to study intracellular lipid trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Endocytosis of NBD-sphingolipids in neurons: exclusion from degradative compartments and transport to the Golgi complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sorting of sphingolipids in the endocytic pathway of HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fluorescent Properties of C6 NBD Sphingomyelin

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD Sphingomyelin (N-(6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)-sphingosylphosphorylcholine) is a fluorescent analog of sphingomyelin, a crucial component of cell membranes. This synthetic probe incorporates the environmentally sensitive fluorophore, 7-nitrobenz-2-oxa-1,3-diazole (NBD), attached to a truncated six-carbon acyl chain. This modification allows for the visualization and tracking of sphingomyelin metabolism, transport, and localization within live cells without significantly altering its fundamental biochemical behavior. Its utility extends across various research domains, from fundamental cell biology to drug discovery and development, enabling the investigation of signaling pathways, membrane dynamics, and the identification of therapeutic targets.

Core Fluorescent Properties

The NBD fluorophore's emission characteristics are highly dependent on the polarity of its surrounding environment, making this compound a sensitive probe for membrane microdomains.[1][2] In aqueous solutions, its fluorescence is significantly quenched, while it becomes brightly fluorescent in the hydrophobic environment of lipid bilayers.

Quantitative Fluorescent Data

The following table summarizes the key photophysical properties of this compound. It is important to note that the quantum yield and fluorescence lifetime of NBD-labeled lipids can vary depending on the solvent, membrane composition, and local environment.[3]

| Property | Value | Solvent/Environment |

| Excitation Maximum (λex) | ~466 nm | Methanol[4][5] |

| Emission Maximum (λem) | ~536 nm | Methanol[4][5] |

| Quantum Yield (Φ) | Varies (Generally moderate for NBD-lipids) | Dependent on environment |

| Fluorescence Lifetime (τ) | Varies (Typically in the nanosecond range for NBD-lipids) | Dependent on environment[3] |

| Molar Mass | 740.87 g/mol | - |

| Molecular Formula | C₃₅H₆₁N₆O₉P | - |

Sphingolipid Metabolism and Signaling Pathways

This compound serves as a valuable tracer to dissect the complex sphingolipid metabolic network. It can be metabolized by cellular enzymes, allowing researchers to monitor the activity of key players like sphingomyelinases and the subsequent generation of other bioactive sphingolipids.

Sphingomyelin Metabolic Pathway

The diagram below illustrates the central role of sphingomyelin in cellular metabolism.

Caption: Simplified sphingomyelin metabolic pathway.

Experimental Protocols

Detailed methodologies for utilizing this compound in key experimental applications are provided below.

Live-Cell Imaging of Sphingomyelin Trafficking

This protocol outlines the steps for visualizing the internalization and trafficking of this compound in cultured mammalian cells using confocal microscopy.[6][7]

Materials:

-

This compound

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Hanks' Balanced Salt Solution (HBSS)

-

Complete cell culture medium

-

Confocal microscope with appropriate filter sets for NBD (Excitation: ~460-490 nm, Emission: ~510-550 nm)

-

Glass-bottom imaging dishes

Protocol Workflow:

Caption: Workflow for live-cell imaging.

Detailed Steps:

-

Preparation of this compound/BSA Complex:

-

Dissolve this compound in ethanol to a stock concentration of 1 mM.

-

In a separate tube, prepare a 5% (w/v) fatty acid-free BSA solution in HBSS.

-

Add the this compound stock solution to the BSA solution to a final concentration of 5 µM while vortexing to facilitate complex formation.

-

-

Cell Seeding:

-

Seed adherent cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

-

-

Cell Labeling:

-

Wash the cells twice with pre-warmed HBSS.

-

Incubate the cells with the 5 µM this compound/BSA complex in HBSS for 30 minutes at 37°C in the dark.

-

-

Washing:

-

Remove the labeling solution and wash the cells three times with pre-warmed HBSS to remove unbound probe.

-

-

Imaging:

-

Immediately image the cells using a confocal microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.

-

Acquire time-lapse images to track the internalization and trafficking of the fluorescent sphingomyelin.

-

Flow Cytometry Analysis of Sphingomyelin Uptake

This protocol provides a method for quantifying the cellular uptake of this compound using flow cytometry.[8][9]

Materials:

-

This compound

-

BSA, fatty acid-free

-

HBSS

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Flow cytometer with a blue laser (488 nm) and appropriate emission filters.

Protocol Workflow:

Caption: Workflow for flow cytometry analysis.

Detailed Steps:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension in cold HBSS at a concentration of 1 x 10⁶ cells/mL.

-

-

Cell Labeling:

-

Prepare a 5 µM solution of this compound complexed with BSA as described in the live-cell imaging protocol.

-

Add the labeling solution to the cell suspension and incubate for 30 minutes on ice to label the plasma membrane, or at 37°C to allow for internalization.

-

-

Washing:

-

Wash the cells three times with cold flow cytometry buffer by centrifugation (e.g., 300 x g for 5 minutes) to remove unbound probe.

-

-

Resuspension and Analysis:

-

Resuspend the final cell pellet in an appropriate volume of flow cytometry buffer.

-

Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC or GFP channel).

-

Applications in Drug Development

This compound is a versatile tool in drug discovery and development, particularly for assays targeting sphingolipid metabolism and for the characterization of drug delivery systems.

High-Throughput Screening (HTS) for Sphingomyelinase Inhibitors

This compound can be used as a substrate in HTS assays to identify inhibitors of sphingomyelinases, enzymes implicated in various diseases.[1][2] The assay principle relies on the enzymatic cleavage of the fluorescent sphingomyelin, leading to a change in the fluorescence signal.

Assay Principle Workflow:

Caption: HTS assay principle for sphingomyelinase inhibitors.

Characterization of Liposomal Drug Delivery Systems

Fluorescently labeled lipids like this compound are incorporated into liposomal formulations to study their stability, drug release characteristics, and interaction with cells.[10][11]

Characterization Workflow:

Caption: Workflow for liposome characterization.

FRET-Based Release Assay:

A common application is to co-encapsulate this compound (as a FRET donor) with another fluorescent lipid (e.g., Rhodamine-PE, as a FRET acceptor) in the liposome bilayer. Drug release or liposome destabilization leads to an increase in the distance between the fluorophores, resulting in a decrease in FRET efficiency, which can be monitored spectroscopically.[12][13]

Conclusion

This compound is an indispensable tool for researchers in cell biology and drug development. Its unique fluorescent properties, coupled with its ability to mimic natural sphingomyelin, provide a powerful means to investigate fundamental cellular processes and to develop novel therapeutic strategies. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this versatile fluorescent probe.

References

- 1. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high-throughput sphingomyelinase assay using natural substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. A high throughput sphingomyelinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]

- 8. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. ijpsm.com [ijpsm.com]

- 12. A single vesicle-vesicle fusion assay for in vitro studies of SNAREs and accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C6 NBD Sphingomyelin: Cellular Uptake and Localization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosyl phosphocholine (C6-NBD-SM), a vital fluorescent analog for studying sphingolipid trafficking and metabolism. We will delve into the mechanisms of its cellular uptake, its subsequent journey to various subcellular compartments, and the key experimental protocols used to visualize and quantify these processes.

Introduction to C6-NBD-Sphingomyelin

Sphingomyelin (SM) is a major phospholipid component of mammalian cell membranes, particularly enriched in the plasma membrane.[1] It plays a crucial role in membrane structure, signal transduction, and as a precursor for the second messenger, ceramide. C6-NBD-SM is a short-chain analog of native sphingomyelin, featuring a nitrobenzoxadiazole (NBD) fluorophore attached to a six-carbon acyl chain. This fluorescent tag allows for direct visualization of its movement within living or fixed cells.[2][3] While its short acyl chain may alter some biophysical properties compared to its natural long-chain counterparts, C6-NBD-SM remains an invaluable tool for elucidating the dynamic pathways of sphingolipid transport.[1][4]

Cellular Uptake and Internalization

The primary mechanism for introducing C6-NBD-SM to cells is through its spontaneous insertion into the outer leaflet of the plasma membrane.[2] This process is typically initiated by incubating cells with a C6-NBD-SM complexed with bovine serum albumin (BSA) at low temperatures (e.g., 4-7°C). The low temperature inhibits endocytosis, allowing the plasma membrane to become labeled with the fluorescent lipid.

Once the plasma membrane is labeled, warming the cells to 37°C triggers the internalization of C6-NBD-SM via endocytosis . The cell internalizes portions of its plasma membrane in a process that is remarkably rapid; an amount of lipid equivalent to the entire cell surface area can be internalized every 15 minutes.[2] The internalized C6-NBD-SM is then sorted into various endocytic pathways for trafficking within the cell.

Subcellular Localization and Trafficking Pathways

Following endocytosis, C6-NBD-SM embarks on a dynamic journey through the cell's endomembrane system. Its fate is largely dictated by cellular sorting machinery.

The Endocytic Recycling Pathway

The majority of internalized C6-NBD-SM is directed to the endocytic recycling compartment . From here, it is efficiently transported back to the plasma membrane. This recycling process is very rapid, with studies suggesting that up to 95% of internalized membrane lipids are returned to the plasma membrane within minutes.[2] The trafficking pattern of the short-chain C6-NBD-SM is similar to that of other short-chain lipid analogs and appears to be largely independent of proteins like Hrs and Tsg101, which are involved in sorting to late endosomes.[1]

Transport to Lysosomes

A smaller fraction of internalized C6-NBD-SM is targeted to lysosomes for degradation.[1] In the lysosome, it can be hydrolyzed by acid sphingomyelinase into C6-NBD-ceramide and phosphocholine. However, under normal conditions, colocalization of C6-NBD-SM with lysosomal markers is often minimal, indicating that recycling is the predominant pathway.[2]

Golgi Apparatus Localization

Unlike its precursor, C6-NBD-ceramide, which readily accumulates in the Golgi apparatus, C6-NBD-SM that is internalized from the plasma membrane does not typically show strong localization to the Golgi.[5] Sorting occurs within the endocytic pathway, with different sphingolipids being directed to distinct destinations. While C6-NBD-glucosylceramide is transported to the Golgi after endocytosis, C6-NBD-sphingomyelin is largely restricted to endosomal and lysosomal compartments.[5]

Transporter-Mediated Plasma Membrane Translocation

An alternative, non-vesicular pathway for C6-NBD-SM transport has been identified. When vesicular traffic from the Golgi to the plasma membrane is blocked (e.g., using Brefeldin A), C6-NBD-SM can still appear at the cell surface. This transport is mediated by the multidrug resistance P-glycoprotein, which acts as a "flippase" to translocate the lipid across the plasma membrane.[2]

Quantitative Data Presentation

The quantification of C6-NBD-SM uptake and trafficking is essential for understanding the kinetics and distribution of this lipid. The following tables summarize key quantitative findings from the literature.

Table 1: Efficiency of Plasma Membrane Labeling and Back-Exchange

| Parameter | Cell Type | Condition | Value | Reference |

|---|---|---|---|---|

| Removable Lipid by Back-Exchange | Normal & NP-A Human Fibroblasts | Incubation at 7°C | >90% | [1] |

| Removable Lipid by Back-Exchange | CHO-K1 Cells | Incubation at low temperature | High efficiency allows for specific analysis of internalized lipids |[2] |

Table 2: Kinetics and Fate of Internalized C6-NBD-SM

| Parameter | Cell Type | Observation | Value | Reference |

|---|---|---|---|---|

| Endocytic Rate | General Mammalian Cells | Amount of lipid equivalent to the cell surface area internalized | Every 15 minutes | [2] |

| Recycling Efficiency | General Mammalian Cells | Percentage of internalized material returned to the plasma membrane | ~95% | [2] |

| Accessibility in Golgi (post-synthesis) | HepG2 Cells | Percentage of newly synthesized C6-NBD-SM accessible to BSA after permeabilization | ~10% |[6] |

Table 3: Cell-Type Dependent Metabolism

| Parameter | Cell Type | Observation | Value | Reference |

|---|

| Neutral Sphingomyelinase Activity | Undifferentiated HT29 Cells | N-SMase activity at the plasma membrane compared to differentiated cells | ≥ 3-fold higher |[4] |

Experimental Protocols

Accurate and reproducible results in studying C6-NBD-SM trafficking depend on meticulous experimental execution. Below is a generalized protocol synthesized from common methodologies.

Preparation of C6-NBD-SM/BSA Complex

-

Objective: To create a water-soluble complex for efficient delivery of the lipid to cells.

-

Prepare a 1 mM stock solution of C6-NBD-SM in a chloroform:methanol mixture.

-

Dispense the desired volume of the stock solution into a glass tube.

-

Evaporate the solvent under a stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour to form a thin lipid film.

-

Resuspend the lipid film in absolute ethanol.

-

Prepare a solution of defatted BSA (e.g., 0.34 mg/mL) in a serum-free balanced salt solution (e.g., HBSS with 10 mM HEPES).

-

While vortexing the BSA solution, slowly inject the ethanolic lipid solution to form the C6-NBD-SM/BSA complex. A typical final concentration for cell labeling is 5 µM.[7]

Labeling of Cells and Internalization Assay

-

Objective: To label the plasma membrane and track the internalization of C6-NBD-SM.

-

Cell Preparation: Grow cells to a desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Pre-incubation: Wash the cells with ice-cold serum-free medium. To reduce metabolic degradation, phospholipase inhibitors can be included.[3][8]

-

Labeling (Pulse): Incubate the cells with the 5 µM C6-NBD-SM/BSA complex in cold medium for 30 minutes at 4-7°C.[2][7] This step labels the plasma membrane while minimizing endocytosis.

-

Wash: Wash the cells several times with ice-cold medium to remove unbound fluorescent lipid.

-

Internalization (Chase): Add pre-warmed (37°C) fresh culture medium and transfer the cells to a 37°C incubator for the desired time period (e.g., 5, 15, 30, or 60 minutes) to allow for lipid uptake and trafficking.

-

Back-Exchange (Optional but Recommended): To specifically visualize the internalized pool of C6-NBD-SM, incubate the cells with a medium containing defatted BSA (e.g., 1-5%) on ice for 30 minutes. This step removes the fluorescent lipid remaining in the outer leaflet of the plasma membrane.[3][7]

-

Imaging: Wash the cells with cold medium or PBS and proceed with immediate live-cell imaging via confocal microscopy or fix the cells for further processing.

Analysis Methods

-

Confocal Microscopy: Provides high-resolution spatial information on the subcellular localization of C6-NBD-SM. Colocalization analysis with organelle-specific markers can identify the compartments where the lipid accumulates.

-

Flow Cytometry: Allows for the rapid quantification of fluorescence in a large population of cells, providing robust data on the overall uptake kinetics.[9]

-

HPLC/TLC: These chromatographic techniques are used to separate and quantify C6-NBD-SM and its potential metabolites (like C6-NBD-ceramide), providing insights into its metabolic fate within the cell.[10]

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes described in this guide.

References

- 1. Endocytic Trafficking of Sphingomyelin Depends on Its Acyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sorting of sphingolipids in the endocytic pathway of HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 10. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Sphingolipid Metabolism with C6 NBD Sphingomyelin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of C6 NBD Sphingomyelin (C6-NBD-SM) and its precursor, C6 NBD Ceramide (C6-NBD-Cer), as fluorescent probes to investigate sphingolipid metabolism and signaling. This document details the core concepts, experimental protocols, and data presentation to facilitate the application of these tools in research and drug development.

Introduction to Sphingolipid Metabolism

Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and play crucial roles in signal transduction.[1] The metabolism of sphingolipids generates a variety of bioactive molecules that regulate fundamental cellular processes such as proliferation, differentiation, apoptosis, and senescence.[2]

The central pathway, often referred to as the sphingomyelin pathway, begins with the hydrolysis of sphingomyelin, a major component of the plasma membrane.[3][4] This reaction is catalyzed by sphingomyelinases (SMases) and yields ceramide, a key second messenger.[2][3][4][5] Ceramide can then be further metabolized by ceramidases to produce sphingosine, which in turn is phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P).[2]

Ceramide and S1P often exert opposing effects on cell fate. Ceramide is widely implicated in pro-apoptotic signaling pathways, responding to various cellular stresses and cytokine receptor activation.[4][6][7][8] Conversely, S1P typically promotes cell survival, proliferation, and migration by acting as a ligand for a family of G protein-coupled receptors (GPCRs) known as S1P receptors (S1PR1-5).[9][10][11][12] The balance between intracellular levels of ceramide and S1P is therefore critical in determining cellular outcomes.

This compound as a Research Tool

To study the dynamic processes of sphingolipid metabolism and trafficking, fluorescently labeled analogs are invaluable tools. This compound (6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosyl phosphocholine) is a short-chain fluorescent analog of native sphingomyelin.[13][14][15] The NBD (nitrobenzoxadiazole) fluorophore allows for the visualization and quantification of the lipid's movement and transformation within cells.[15]

C6-NBD-SM and its precursor, C6-NBD-Ceramide, are widely used to:

-

Trace the trafficking and metabolism of sphingolipids through various cellular compartments, particularly the Golgi apparatus.[16][17][18][19]

-

Measure the activity of key enzymes in the sphingolipid pathway, such as sphingomyelinases and ceramidases.[20][21]

-

Investigate the role of sphingolipids in signal transduction pathways.[14]

Physicochemical and Fluorescent Properties

The utility of C6-NBD-SM and its derivatives stems from the environmentally sensitive nature of the NBD dye, which exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the nonpolar environment of cellular membranes.

| Property | Value | Reference |

| This compound | ||

| Excitation Wavelength (λex) | 466 nm | [15] |

| Emission Wavelength (λem) | 536 nm | [15] |

| Molecular Weight | 740.87 g/mol | |

| C6 NBD Ceramide | ||

| Excitation Wavelength (λex) | 466 nm | [16][17] |

| Emission Wavelength (λem) | 536 nm | [16][17] |

| Molecular Weight | 575.7 g/mol |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing C6 NBD Ceramide and this compound.

Preparation of C6 NBD Ceramide-BSA Complexes

For efficient delivery into cells, C6 NBD Ceramide is often complexed with bovine serum albumin (BSA).[16][19]

Materials:

-

C6 NBD Ceramide

-

Chloroform:Ethanol (19:1 v/v)

-

Nitrogen gas

-

Vacuum

-

Absolute ethanol

-

Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

-

Defatted BSA

Procedure:

-

Prepare a 1 mM stock solution of C6 NBD Ceramide in chloroform:ethanol (19:1 v/v).[16][19]

-

Dispense 50 µL of the stock solution into a glass test tube.

-

Dry the lipid first under a stream of nitrogen gas and then under a vacuum for at least one hour.[16][19]

-

Redissolve the dried lipid in 200 µL of absolute ethanol.[16]

-

In a separate 50 mL plastic centrifuge tube, dissolve 3.4 mg of defatted BSA in 10 mL of HBSS/HEPES (final concentration 0.34 mg/mL).[16]

-

While vigorously vortexing the BSA solution, inject the 200 µL of C6 NBD Ceramide in ethanol.[16]

-

The resulting solution is a 5 µM C6 NBD Ceramide / 5 µM BSA complex. Store this solution in a plastic tube at -20°C.[16]

Staining the Golgi Apparatus in Living Cells

C6 NBD Ceramide is a well-established fluorescent probe for labeling the Golgi apparatus in living cells.[16][17][19]

Materials:

-

Cells grown on glass coverslips

-

C6 NBD Ceramide-BSA complex (5 µM)

-

Appropriate cell culture medium (e.g., HBSS/HEPES)

-

Ice-cold medium

-

Fresh, pre-warmed medium (37°C)

Procedure:

-

Rinse the cells grown on coverslips with an appropriate medium.[16][19]

-

Incubate the cells with the 5 µM C6 NBD Ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[16][19]

-

Wash the cells several times with ice-cold medium to remove excess fluorescent lipid from the plasma membrane.[16][19]

-

Incubate the cells in fresh, pre-warmed medium for an additional 30 minutes at 37°C to allow for trafficking to the Golgi.[16][19]

-

Wash the cells with fresh medium and mount them for observation under a fluorescence microscope.

Staining the Golgi Apparatus in Fixed Cells

This protocol allows for the visualization of the Golgi apparatus in fixed cells.

Materials:

-

Cells grown on glass coverslips

-

Fixative solution (e.g., 2-4% paraformaldehyde in PBS or 0.5% glutaraldehyde/10% sucrose/100 mM PIPES, pH 7.0)

-

HBSS/HEPES

-

C6 NBD Ceramide-BSA complex (5 µM)

-

Back-exchange solution (10% fetal calf serum or 2 mg/mL BSA in HBSS/HEPES)

Procedure:

-

Rinse the cells several times with ice-cold HBSS/HEPES and place them on an ice bath.[16][19]

-

Incubate the fixed cells with 5 µM C6 NBD Ceramide-BSA complex for 30 minutes at 4°C.[16][19]

-

Rinse the cells with HBSS/HEPES and then incubate for 30-90 minutes at room temperature with the back-exchange solution to remove non-Golgi-associated fluorescence.[16][17][19]

-

Wash the cells with fresh HBSS/HEPES and mount for fluorescence microscopy.

Sphingomyelinase Activity Assay

This protocol provides a general framework for measuring sphingomyelinase activity using a fluorescent substrate like C6-NBD-SM or other commercially available kits. The principle involves the enzymatic cleavage of the fluorescent sphingomyelin, followed by the quantification of the resulting fluorescent product.

Materials:

-

Cell or tissue lysates

-

Fluorescent sphingomyelin substrate (e.g., C6-NBD-SM or a profluorescent substrate like HMU-PC)

-

Assay buffer (specific to the type of sphingomyelinase being assayed, e.g., pH 5.0 for acid SMase, pH 7.4 for neutral SMase)

-

Stop solution (if required by the specific assay)

-

Fluorescence microplate reader

Procedure (Example using a profluorescent substrate):

-

Prepare cell lysates according to standard protocols.

-

In a 96-well or 1536-well plate, add the cell lysate (enzyme source).

-

Initiate the reaction by adding the fluorescent sphingomyelin substrate. For example, for an acid sphingomyelinase assay, a final concentration of 9 µM HMU-PC substrate and 51 nM enzyme could be used.[21]

-

Incubate the reaction for a defined period at 37°C (e.g., 30 minutes to 5 hours).[21]

-

If necessary, add a stop solution to terminate the reaction.[21]

-

Measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore used.[21]

| Parameter | Acid Sphingomyelinase Assay | Neutral Sphingomyelinase Assay | Reference |

| pH | ~5.0 | ~7.4 | [20] |

| Cofactors | Zn2+ may be required | Mg2+ may be required | [21] |

| Substrate | C6-NBD-SM, HMU-PC, or natural SM | C6-NBD-SM, HMU-PC, or natural SM | [14][21] |

| Incubation Time | 30 min - 5 hours | 30 min - 5 hours | [21] |

| Temperature | 37°C | 37°C | [21] |

Cellular Trafficking and Uptake of this compound

This protocol is designed to visualize the endocytosis and intracellular trafficking of C6-NBD-SM.

Materials:

-

Cells grown on glass coverslips

-

C6-NBD-SM

-

DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)

-

Small unilamellar vesicles (SUVs) of C6-NBD-SM/DOPC

-

Cell culture medium

-

Back-exchange medium (e.g., medium containing defatted BSA)

Procedure:

-

Prepare SUVs containing C6-NBD-SM and DOPC (e.g., in a 2:3 molar ratio).

-

Label cells with the C6-NBD-SM/DOPC SUVs at a specific concentration (e.g., 25 µM total lipid) for 30 minutes at a low temperature (e.g., 7°C) to label the plasma membrane.[22]

-

Wash the cells to remove unbound SUVs.

-

To initiate internalization, warm the cells to 37°C for various time points (e.g., 10 minutes, 30 minutes, 1 hour).[22]

-

To visualize only the internalized lipid, treat the cells with a back-exchange medium at 7°C to remove any C6-NBD-SM remaining at the plasma membrane.[22]

-

Wash the cells and observe by fluorescence microscopy.

Data Presentation

Quantitative data from experiments using this compound and its derivatives should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Typical Experimental Parameters for C6-NBD Probes

| Parameter | Golgi Staining (Live Cells) | Golgi Staining (Fixed Cells) | Cellular Uptake/Trafficking | Sphingomyelinase Assay |

| Probe | C6-NBD-Ceramide | C6-NBD-Ceramide | C6-NBD-SM | C6-NBD-SM or other fluorescent SM |

| Probe Concentration | 5 µM | 5 µM | 25 µM (in SUVs) | 9 µM (HMU-PC example) |

| Incubation Time | 30 min at 4°C, then 30 min at 37°C | 30 min at 4°C | 30 min at 7°C, then variable times at 37°C | 30 min - 5 hours |

| Temperature | 4°C and 37°C | 4°C and Room Temp | 7°C and 37°C | 37°C |

| Key Reagents | BSA complex, HBSS/HEPES | Fixative, BSA complex, Back-exchange solution | SUVs, Back-exchange medium | Assay buffer, Cell lysate |

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the central sphingolipid signaling pathway and a typical experimental workflow for studying sphingolipid trafficking.

Caption: The core sphingolipid signaling pathway.

Caption: Workflow for C6-NBD-SM trafficking studies.

Conclusion

This compound and its fluorescent derivatives are powerful and versatile tools for the investigation of sphingolipid metabolism and signaling. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to employ these probes effectively. By enabling the visualization and quantification of sphingolipid dynamics, C6-NBD-SM contributes significantly to our understanding of the complex roles these lipids play in cellular health and disease, and provides a platform for the screening and evaluation of novel therapeutic agents targeting sphingolipid pathways.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Signal transduction through the sphingomyelin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stress-induced apoptosis and the sphingomyelin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sphingomyelin hydrolysis during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration [mdpi.com]

- 11. Sphingosine-1-phosphate and its receptors: structure, signaling, and influence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biotium.com [biotium.com]

- 16. genecopoeia.com [genecopoeia.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

C6-NBD Sphingomyelin: A Technical Guide to Visualizing the Golgi Apparatus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl-sphingosyl phosphocholine (C6-NBD Sphingomyelin) as a fluorescent probe for visualizing the Golgi apparatus. C6-NBD Sphingomyelin, a fluorescent analog of native sphingomyelin, serves as a vital tool in cell biology for studying the morphology and function of the Golgi complex, as well as for investigating sphingolipid transport and metabolism. This document details the mechanism of action, provides comprehensive quantitative data, outlines detailed experimental protocols for cell labeling, fluorescence microscopy, and back-exchange procedures, and presents signaling and experimental workflow diagrams using the Graphviz DOT language. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize C6-NBD Sphingomyelin in their studies.

Introduction

Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and play crucial roles in signal transduction and membrane trafficking.[1] Sphingomyelin (SM) is a major sphingolipid synthesized in the Golgi apparatus.[2] The study of sphingolipid metabolism and its subcellular localization is critical for understanding various cellular processes and diseases. C6-NBD Sphingomyelin is a fluorescently labeled, short-chain analog of sphingomyelin that allows for the direct visualization of these processes in living and fixed cells.[3][4]

The utility of C6-NBD Sphingomyelin as a Golgi probe stems from its metabolic precursor, C6-NBD-ceramide. When introduced to cells, C6-NBD-ceramide is transported to the Golgi apparatus, where it is converted into C6-NBD-sphingomyelin by sphingomyelin synthase.[5][6] This in-situ synthesis leads to the accumulation of the fluorescent probe within the Golgi cisternae, allowing for its distinct visualization using fluorescence microscopy.[7]

Quantitative Data

A summary of the key quantitative properties of C6-NBD Sphingomyelin is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₃₅H₆₁N₆O₉P | [8] |

| Molecular Weight | 740.87 g/mol | [8] |

| CAS Number | 94885-04-8 | [8] |

| Excitation Maximum (λex) | ~466 nm (in Methanol) | [9] |

| Emission Maximum (λem) | ~536 nm (in Methanol) | [9] |

| Molar Extinction Coefficient (ε) | ~13,000 cm⁻¹M⁻¹ (for NBD-TMA) | [1] |

| Quantum Yield (Φ) | Varies with environment (e.g., 0.008 for NBD-NMe₂ in water) | [10] |

Note: The molar extinction coefficient and quantum yield are for the NBD fluorophore and can vary depending on the specific molecular context and solvent environment.

Signaling and Experimental Pathways

Metabolic Pathway of C6-NBD Sphingomyelin in the Golgi Apparatus

The following diagram illustrates the conversion of C6-NBD-ceramide to C6-NBD-sphingomyelin within the Golgi apparatus.

References

- 1. NBD-TMA - Wikipedia [en.wikipedia.org]

- 2. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. idtdna.com [idtdna.com]

- 4. An Introduction to Fluorescence (Part 2) [antibodies-online.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. color | Graphviz [graphviz.org]

- 8. coolors.co [coolors.co]

- 9. researchgate.net [researchgate.net]

- 10. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Plasma Membrane Staining Using C6 NBD Sphingomyelin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of C6 NBD Sphingomyelin (6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosyl phosphocholine) for the fluorescent labeling of the plasma membrane. It details the underlying principles, experimental protocols, and applications in cellular analysis and drug discovery.

Introduction

This compound is a fluorescent analog of sphingomyelin, a major lipid component of the mammalian plasma membrane.[1][2] The molecule consists of a sphingosine backbone, a phosphocholine headgroup, and a C6 acyl chain tagged with the nitrobenzoxadiazole (NBD) fluorophore.[3][4] This fluorescent tag allows for the visualization and tracking of sphingomyelin within cellular membranes. Its ability to incorporate into the plasma membrane makes it a valuable tool for studying membrane dynamics, lipid rafts, endocytosis, and for screening compounds that modulate these processes.[5][6][7]

Core Principles

The utility of this compound as a plasma membrane stain lies in its structural similarity to endogenous sphingomyelin. When introduced to living cells, it readily inserts into the outer leaflet of the plasma membrane. The NBD fluorophore exhibits green fluorescence with excitation and emission maxima around 466 nm and 536 nm, respectively, making it suitable for standard fluorescence microscopy and flow cytometry.[3]

Once incorporated, the fate of this compound can be monitored to study various cellular processes:

-

Plasma Membrane Dynamics: The lateral movement and distribution of the probe within the membrane provide insights into membrane fluidity and the organization of lipid microdomains, such as lipid rafts.[6][8]

-

Endocytosis: The internalization of this compound can be tracked to study endocytic pathways. Unlike some other NBD-labeled lipids, NBD-sphingomyelin is primarily internalized through endocytic vesicles.[9]

-

Sphingolipid Metabolism: The metabolism of this compound can be followed to investigate the activity of enzymes involved in sphingolipid signaling pathways, such as sphingomyelinases.[10][11]

Data Presentation

Quantitative Parameters for this compound Applications

| Parameter | Typical Range | Application | Notes |

| Staining Concentration | 1 - 10 µM | Plasma Membrane Staining | Optimal concentration may vary with cell type. |

| Incubation Time | 10 - 60 minutes | Plasma Membrane Staining & Uptake | Shorter times for surface staining, longer for uptake studies. |

| Incubation Temperature | 4°C or 20°C | Surface Labeling & Inhibition of Endocytosis | Low temperatures are used to minimize internalization. |

| Incubation Temperature | 37°C | Endocytosis & Metabolism Studies | Physiological temperature allows for active cellular processes. |

| Excitation Wavelength | ~466 nm | Fluorescence Microscopy & Flow Cytometry | |

| Emission Wavelength | ~536 nm | Fluorescence Microscopy & Flow Cytometry |

Sphingomyelin Content in Various Biological Samples

| Sample Type | Sphingomyelin Concentration | Method of Quantification |

| 3T3-L1 Cells | 60.10 ± 0.24 pmol/µg protein | HPLC |

| Rat Aortic Smooth Muscle Cells | 62.69 ± 0.08 pmol/µg protein | HPLC |

| HT-29 Cells | 58.38 ± 0.37 pmol/µg protein | HPLC |

| Mouse Brain | 55.60 ± 0.43 pmol/µg protein | HPLC |

| Mouse Kidney | 43.75 ± 0.21 pmol/µg protein | HPLC |

| Mouse Liver | 22.26 ± 0.14 pmol/µg protein | HPLC |

| Mouse Plasma | 407.40 ± 0.31 µM | HPLC |

Data adapted from a study utilizing High-Performance Liquid Chromatography (HPLC) for sphingomyelin quantification.[2][11]

Experimental Protocols

Protocol 1: Live Cell Plasma Membrane Staining

This protocol is designed for the visualization of the plasma membrane in living cells with minimal internalization of the probe.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Live cell imaging medium

-

Adherent cells cultured on glass-bottom dishes or coverslips

Procedure:

-

Prepare this compound-BSA Complex:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol).

-

Dry down the required amount of the stock solution under a stream of nitrogen.

-

Resuspend the lipid film in a BSA solution (e.g., 1 mg/mL in HBSS) to the desired final concentration (typically 5 µM). Vortex thoroughly to ensure complex formation.

-

-

Cell Preparation:

-

Grow cells to a desired confluency (e.g., 70-80%).

-

Wash the cells twice with pre-warmed HBSS.

-

-

Staining:

-

Incubate the cells with the this compound-BSA complex in HBSS for 30 minutes at 4°C. This low temperature minimizes endocytosis.

-

-

Washing:

-

Wash the cells three times with ice-cold HBSS to remove unbound probe.

-

-

Imaging:

-

Replace the buffer with pre-warmed live cell imaging medium.

-

Immediately visualize the cells using a fluorescence microscope with appropriate filter sets for NBD (Excitation: ~466 nm, Emission: ~536 nm).

-

Protocol 2: Endocytosis Assay

This protocol allows for the tracking of this compound internalization via endocytic pathways.

Materials:

-

Same as Protocol 1.

Procedure:

-

Prepare this compound-BSA Complex: As described in Protocol 1.

-

Cell Preparation: As described in Protocol 1.

-

Staining and Internalization:

-

Incubate the cells with the this compound-BSA complex in HBSS for 30-60 minutes at 37°C to allow for endocytosis.

-

-

Back-Exchange (Optional):

-

To visualize only the internalized probe, remove the staining solution and incubate the cells with a solution of fatty acid-free BSA (e.g., 1-2% w/v) in HBSS for 30 minutes at 4°C. This step removes the this compound remaining in the outer leaflet of the plasma membrane.

-

-

Washing:

-

Wash the cells three times with ice-cold HBSS.

-

-

Imaging:

-

Replace the buffer with pre-warmed live cell imaging medium and visualize the cells by fluorescence microscopy. Internalized probe will appear as fluorescent puncta within the cytoplasm.

-

Mandatory Visualizations

Experimental Workflow for Plasma Membrane Staining

Caption: Workflow for live cell plasma membrane staining.

Sphingomyelin De Novo Biosynthesis Pathway

Caption: Key steps in the de novo synthesis of sphingomyelin.

Sphingomyelin Degradation and Signaling

Caption: The sphingomyelin degradation pathway and its role in signaling.

Applications in Drug Development

The use of this compound extends to drug discovery and development, particularly in high-throughput screening (HTS) assays.[12][13] Its fluorescent properties allow for the development of robust and scalable assays to identify compounds that modulate sphingolipid metabolism and trafficking.

High-Throughput Screening for Sphingomyelinase Inhibitors

Abnormalities in sphingomyelinase activity are linked to various diseases, making these enzymes attractive drug targets.[14] A high-throughput assay using this compound can be designed to screen for inhibitors of sphingomyelinase.

Assay Principle:

In the presence of sphingomyelinase, this compound is hydrolyzed to C6 NBD-ceramide and phosphocholine. The change in the fluorescent properties or the localization of the NBD fluorophore upon this conversion can be measured. For instance, the resulting C6 NBD-ceramide may have different membrane partitioning properties that can be detected by high-content imaging systems.

Investigating Drug Effects on Lipid Rafts and Endocytosis

Many drugs exert their effects by altering the properties of the plasma membrane. This compound can be used to screen for compounds that disrupt lipid raft integrity or modulate endocytic pathways. High-content screening platforms can quantify changes in the distribution and internalization of the fluorescent probe in response to compound treatment.

Conclusion

This compound is a versatile and powerful tool for researchers and drug development professionals. Its ability to faithfully mimic the behavior of endogenous sphingomyelin allows for detailed investigations into plasma membrane biology, sphingolipid metabolism, and related signaling pathways. The protocols and principles outlined in this guide provide a solid foundation for the effective application of this fluorescent probe in a variety of experimental contexts, from basic cell biology to high-throughput drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. biotium.com [biotium.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Raft-based sphingomyelin interactions revealed by new fluorescent sphingomyelin analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Raft-based sphingomyelin interactions revealed by new fluorescent sphingomyelin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sphingomyelin distribution in lipid rafts of artificial monolayer membranes visualized by Raman microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitors of sphingolipid metabolism enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An update of the enzymology and regulation of sphingomyelin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Labeling Live Cells with C6 NBD Sphingomyelin

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on the use of C6-NBD Sphingomyelin for labeling and visualizing sphingolipid dynamics in live cells.

Introduction

C6-NBD Sphingomyelin (6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosyl phosphocholine) is a fluorescent analog of sphingomyelin, a major component of mammalian cell membranes.[1][2] This probe is instrumental in studying sphingolipid metabolism, trafficking, and localization within living cells.[2] Sphingolipids are not only structural components of the plasma membrane but are also involved in crucial cellular processes like signal transduction.[1][3] C6-NBD-SM allows for the visualization of endocytic pathways and the dynamics of lipid domains, such as lipid rafts.[4][5] The NBD fluorophore provides a strong fluorescent signal, making it suitable for fluorescence microscopy.[4]

Quantitative Data Summary

The following table summarizes the key spectral properties and experimental parameters for C6-NBD Sphingomyelin.

| Parameter | Value | Reference |

| Full Chemical Name | 6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosyl phosphocholine | [2] |

| CAS Number | 94885-04-8 | [2] |

| Excitation Maximum | 466 nm | [2][6] |

| Emission Maximum | 536 nm | [2][6] |

| Molecular Weight | 740.88 g/mol | [6] |

| Recommended Staining Concentration | 5 µM | [4] |

| Typical Incubation Time | 30 - 60 minutes | [4][7] |

| Probe Localization | Plasma membrane, endocytic vesicles | [2][7] |

Experimental Protocols

Preparation of C6-NBD-Sphingomyelin-BSA Complex

For effective delivery to live cells, it is recommended to complex the lipophilic C6-NBD-SM with bovine serum albumin (BSA).[4] This enhances its solubility in aqueous media and facilitates its incorporation into the plasma membrane.

Materials:

-

C6-NBD-Sphingomyelin (solid form)

-

Chloroform:Ethanol (19:1 v/v)

-

Absolute Ethanol

-

Defatted BSA (fatty acid-free)

-

Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)

-

Glass test tubes

-

Nitrogen gas source

-

Vacuum desiccator

-

Vortex mixer

Procedure:

-

Prepare a 1 mM Stock Solution: Dissolve the solid C6-NBD-SM in a chloroform:ethanol (19:1 v/v) mixture to a final concentration of 1 mM.[4] Store this stock solution at -20°C, protected from light.[4]

-

Dry the Lipid: Dispense 50 µL of the 1 mM stock solution into a small glass test tube.[4] Evaporate the solvent under a gentle stream of nitrogen gas, followed by drying under a vacuum for at least one hour to remove any residual solvent.[4]

-

Redissolve in Ethanol: Redissolve the dried lipid film in 200 µL of absolute ethanol.[4]

-

Prepare BSA Solution: In a 50 mL plastic centrifuge tube, dissolve 3.4 mg of defatted BSA in 10 mL of serum-free HBSS/HEPES.[4]

-

Form the Complex: While vigorously vortexing the BSA solution, inject the 200 µL of the ethanol-dissolved C6-NBD-SM.[4]

-

Final Concentration and Storage: This procedure results in a solution containing approximately 5 µM C6-NBD-SM complexed with 5 µM BSA.[4] This working solution can be stored in a plastic tube at -20°C.[4]

Live Cell Labeling Protocol

This protocol is designed for labeling adherent cells grown on glass coverslips or in glass-bottom dishes suitable for microscopy.

Materials:

-

Cells cultured on glass coverslips or imaging dishes

-

C6-NBD-SM-BSA complex (5 µM working solution)

-

Fresh, serum-free culture medium

-

Ice bath

Procedure:

-

Cell Preparation: Grow cells to the desired confluency (typically 50-70%) on a suitable imaging surface.

-

Wash Cells: Aspirate the culture medium and gently wash the cells twice with ice-cold, serum-free medium or HBSS/HEPES.

-

Labeling Incubation: Place the cells on an ice bath (4°C). Add the pre-chilled 5 µM C6-NBD-SM-BSA complex to the cells and incubate for 30 minutes at 4°C.[4] This initial low-temperature incubation allows the lipid to insert into the outer leaflet of the plasma membrane while minimizing endocytosis.[8]

-

Wash Off Unbound Probe: After incubation, aspirate the labeling solution and wash the cells three times with ice-cold, serum-free medium to remove any unbound probe.[4]

-

Initiate Internalization: Add fresh, pre-warmed (37°C) complete culture medium to the cells and transfer them to a 37°C incubator with 5% CO2 for 30-60 minutes.[4][7] This step allows for the temperature-dependent internalization of the labeled sphingomyelin.[8]

-

Final Wash: Wash the cells once with fresh medium. The cells are now ready for imaging.

Back-Exchange Protocol (Optional)

To specifically visualize the internalized pool of C6-NBD-SM, a "back-exchange" procedure can be performed to remove the fluorescent lipid remaining in the outer leaflet of the plasma membrane.[7]

Materials:

-

Labeled cells (after step 5 of the Live Cell Labeling Protocol)

-

Back-exchange medium: Serum-free medium containing 5% (w/v) defatted BSA.[9]

Procedure:

-

Prepare Cells: After the 37°C internalization step, place the cells back on ice.

-

Perform Back-Exchange: Wash the cells twice with the pre-chilled back-exchange medium.[9] The incubation time may need to be optimized depending on the cell type but is typically performed for 1-2 minutes.[9]

-

Wash: Wash the cells three times with ice-cold, serum-free medium to remove the BSA.

-

Image: The remaining fluorescence will correspond to the C6-NBD-SM that has been internalized into endocytic compartments.[7]

Fluorescence Microscopy and Imaging

Equipment:

-

Fluorescence microscope (confocal or widefield) equipped for live-cell imaging (with temperature and CO2 control).

-

Filter set suitable for NBD (Excitation: ~460-480 nm, Emission: ~520-550 nm).

Procedure:

-

Mount the Sample: Place the dish or coverslip onto the microscope stage. If long-term imaging is required, use an appropriate live-cell imaging solution and a stage-top incubator.[10]

-

Locate Cells: Use brightfield or phase-contrast microscopy to locate and focus on the cells.

-

Acquire Images: Switch to the fluorescence channel. Use the lowest possible excitation light intensity and shortest exposure time to minimize phototoxicity and photobleaching, especially for time-lapse experiments.[10]

-

Data Analysis: The resulting images will show the localization of C6-NBD-SM. Plasma membrane staining will be evident, and with sufficient internalization time, fluorescent puncta corresponding to endosomes and other intracellular vesicles will appear.[7]

Diagrams of Pathways and Workflows

Caption: Sphingomyelin is hydrolyzed by sphingomyelinase to produce ceramide, a key lipid second messenger.[5]

Caption: A step-by-step workflow for labeling live cells with C6-NBD Sphingomyelin.

References

- 1. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Lipid Raft Composition Modulates Sphingomyelinase Activity and Ceramide-Induced Membrane Physical Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingolipids, Steroids, Lipopolysaccharides and Related Probes—Section 13.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for C6 NBD Sphingomyelin Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended settings for the use of C6 NBD Sphingomyelin in fluorescence microscopy. This fluorescent analog of sphingomyelin is a valuable tool for investigating lipid trafficking, membrane dynamics, and the intricate sphingomyelin signaling pathway in live and fixed cells.

Introduction to this compound

This compound (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosylphosphorylcholine) is a fluorescently labeled sphingolipid that serves as an excellent probe for visualizing the distribution and metabolism of sphingomyelin within cellular membranes. The nitrobenzoxadiazole (NBD) fluorophore attached to the short-chain (C6) acyl chain allows for the direct observation of its incorporation and transport through cellular compartments via fluorescence microscopy. Its utility extends to studying the enzymatic activity of sphingomyelinases and the downstream signaling events initiated by ceramide production.

Photophysical Properties

Understanding the photophysical properties of this compound is critical for optimizing fluorescence microscopy settings and ensuring high-quality image acquisition.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~466 nm (in Methanol) | [1] |

| Emission Maximum (λem) | ~536 nm (in Methanol) | [1] |

| Recommended Filter Set | FITC/GFP | [2][3][4] |

| Extinction Coefficient (ε) | ~19,500 - 22,000 M⁻¹cm⁻¹ | [2][5] |

| Quantum Yield (Φ) | ~0.1 | [2] |

| Molecular Weight | 740.87 g/mol | [6][7][8] |

| Appearance | Dark solid | |

| Solubility | Chloroform, DMSO, Ethanol | [9] |

Experimental Protocols

Preparation of this compound-BSA Complex

For efficient delivery into live cells, this compound should be complexed with fatty acid-free Bovine Serum Albumin (BSA).

Materials:

-

This compound

-

Chloroform or Ethanol

-

Fatty acid-free BSA

-

Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

-

Nitrogen gas source

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Prepare a 1 mM stock solution of this compound in chloroform or ethanol.

-

In a glass tube, dispense the desired amount of the stock solution.

-

Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube. For complete removal of the solvent, place the tube under a vacuum for at least 1 hour.

-

Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS or HBSS.

-

Add the BSA solution to the lipid film to achieve the desired final concentration of the this compound-BSA complex (typically 100 µM).

-

Vortex the mixture vigorously to facilitate the formation of the complex. Occasional warming to 37°C and sonication can aid in dissolution.

-

The resulting this compound-BSA complex can be stored at -20°C for future use.

Live-Cell Imaging Protocol

This protocol outlines the steps for labeling live cells with the this compound-BSA complex to visualize its trafficking.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

This compound-BSA complex (prepared as in 3.1)

-

Serum-free cell culture medium

-

Live-cell imaging buffer (e.g., HBSS with calcium and magnesium)

-

Fluorescence microscope equipped with a suitable filter set (e.g., FITC/GFP) and environmental chamber (37°C, 5% CO₂)

Protocol:

-

Grow cells to the desired confluency (typically 70-80%) on a suitable imaging dish.

-

On the day of the experiment, remove the growth medium and wash the cells once with serum-free medium.

-

Prepare the labeling solution by diluting the this compound-BSA complex in serum-free medium to a final concentration of 2-5 µM.

-

Incubate the cells with the labeling solution at 37°C for 15-30 minutes. The optimal incubation time may vary depending on the cell type and experimental goals.

-

To visualize internalization, wash the cells twice with ice-cold live-cell imaging buffer to remove the externally bound probe.

-

For experiments focusing on plasma membrane dynamics, imaging can be performed immediately after a brief wash with room temperature imaging buffer.

-

Mount the dish on the microscope stage within the environmental chamber.

-

Acquire images using a FITC/GFP filter set. Minimize phototoxicity by using the lowest possible excitation light intensity and exposure times.

Fixed-Cell Staining Protocol

This protocol is for visualizing the localization of this compound in fixed cells.

Materials:

-

Cells cultured on coverslips

-

This compound-BSA complex (prepared as in 3.1)

-

Serum-free cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with an antifade reagent

-

Fluorescence microscope with a suitable filter set (e.g., FITC/GFP)

Protocol:

-

Label live cells with the this compound-BSA complex as described in the live-cell imaging protocol (steps 1-4).

-

After incubation, wash the cells twice with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS to remove the fixative.

-

(Optional) Permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 5-10 minutes if co-staining with intracellular antibodies is desired. Wash three times with PBS after permeabilization.

-

(Optional) Perform any additional staining (e.g., nuclear counterstain like DAPI).

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the slides using a fluorescence microscope with a FITC/GFP filter set.

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates a typical workflow for a fluorescence microscopy experiment using this compound.

Caption: Experimental workflow for this compound fluorescence microscopy.

Sphingomyelin Signaling Pathway

This compound can be metabolized by sphingomyelinases to produce C6 NBD Ceramide, a key second messenger. Visualizing the localization and dynamics of the fluorescent probe can provide insights into this signaling cascade.

Caption: Simplified sphingomyelin signaling pathway.

Troubleshooting and Considerations

-

Low Fluorescence Signal: Increase the concentration of the this compound-BSA complex or the incubation time. Ensure that the filter set is appropriate for NBD fluorescence.

-

High Background: Ensure thorough washing after labeling to remove unbound probe. Use serum-free medium during labeling as serum components can bind to the fluorescent lipid.

-

Phototoxicity: Use the lowest possible excitation intensity and exposure time. For live-cell imaging, consider using a spinning disk confocal or other gentle imaging modality.

-

Probe Metabolism: Be aware that this compound can be metabolized to other fluorescent lipids, such as C6 NBD Ceramide, which may have different subcellular localizations. Time-course experiments can help to track these metabolic conversions.

-

Probe Localization: The short C6 acyl chain may influence the partitioning of the probe within membrane microdomains compared to its long-chain endogenous counterparts. Interpret results with this in mind.

References

- 1. researchgate.net [researchgate.net]

- 2. glenresearch.com [glenresearch.com]

- 3. Extinction Coefficient [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]

- 4. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. benchchem.com [benchchem.com]